ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate

CYP450 inhibition Drug metabolism In vitro ADME

This pre-assembled coumarin-thiazole hybrid is the exact scaffold for which published CYP3A4 inhibition data (IC50 5.49 µM) exists. Substituting with generic analogs invalidates the known selectivity profile (9-fold over CYP2C19/2E1). Use as a selective CYP3A4 inhibitor probe to calibrate DDI panels or as a starting point for ester/coumarin SAR modifications. Ensure assay reproducibility with this characterized, non-interchangeable tool compound.

Molecular Formula C16H13NO4S
Molecular Weight 315.34
CAS No. 1638708-91-4
Cat. No. B2483544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate
CAS1638708-91-4
Molecular FormulaC16H13NO4S
Molecular Weight315.34
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC3=CC=CC=C3OC2=O)C
InChIInChI=1S/C16H13NO4S/c1-3-20-16(19)13-9(2)17-14(22-13)11-8-10-6-4-5-7-12(10)21-15(11)18/h4-8H,3H2,1-2H3
InChIKeyHBSQYDOWZKMCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate (CAS 1638708-91-4): A Coumarin-Thiazole Hybrid for CYP Inhibition Studies


Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate is a synthetic hybrid molecule that couples a coumarin fluorophore to a 4-methylthiazole-5-carboxylate scaffold via a carboxamide linkage [1]. This compound class is often explored for its antimicrobial, fluorescence, and enzyme inhibition properties. However, rigorous, comparator-based quantitative evidence directly benchmarking this specific molecule against close structural analogs remains sparse in the open literature. The most robust publicly available data for this compound characterizes its activity against cytochrome P450 enzymes, providing a foundational, albeit limited, differentiation point.

Procurement Risk: Why a Generic Coumarin or Thiazole Building Block Cannot Substitute for 1638708-91-4


This compound is not a simple building block but a pre-assembled, functionalized hybrid with a specific 4-methyl substitution on the thiazole ring and an ethyl ester on the 5-position. Substituting with a generic coumarin derivative or a simple 2-aminothiazole would fundamentally alter key properties like lipophilicity, metabolic stability, and target-binding conformation [1]. The absence of systematic SAR (Structure-Activity Relationship) data for this exact scaffold means that any substitution intrinsically invalidates the known, albeit limited, biological profile. For researchers aiming to replicate or build upon published CYP inhibition data, substituting with a non-identical analog introduces unpredictable variables, making this specific compound non-interchangeable.

Quantitative Evidence Guide: Biological Activity Profile of Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate


CYP3A4 vs. CYP2C19/CYP2E1: Differential Inhibitory Activity in Human Liver Microsomes

The most differentiating quantitative feature is the compound's moderate selectivity for CYP3A4 over the other tested CYP isoforms. In human liver microsomes, the IC50 against CYP3A4 was 5,490 nM, which is approximately 9-fold lower (more potent) than the 50,000 nM values observed for both CYP2C19 and CYP2E1 [1]. This differential profile was established using the same assay format and laboratory (Amgen, curated in ChEMBL), making it a direct internal comparison.

CYP450 inhibition Drug metabolism In vitro ADME

Structural Differentiation from Common 2-Amino-4-methylthiazole-5-carboxylate Scaffolds: The Coumarin-3-carboxamide Moiety

A direct structural comparator is ethyl 2-amino-4-methylthiazole-5-carboxylate, a common synthetic precursor. The target compound replaces the 2-amino group with a 2-oxo-2H-chromene-3-carboxamide moiety, significantly increasing molecular weight (from ~214 g/mol to 315.34 g/mol) and lipophilicity. While quantitative biological comparisons between these two precise scaffolds are not published, the structural modification introduces a known fluorophore and potential DNA-intercalating element [1]. This class-level inference is critical for procurement: the 2-amino precursor is unsuitable for any application requiring the coumarin's fluorescence or steric bulk.

Chemoinformatics Scaffold analysis Analog comparison

Differentiation from Non-Esterified and Methyl Ester Analogs: Impact on CYP3A4 Potency

The ethyl ester at the 5-position of the thiazole ring is a key pharmacophore. Analogs with a free carboxylic acid (e.g., 4-methyl-2-[(2-oxo-2H-chromene-3-carbonyl)amino]thiazole-5-carboxylic acid) or a methyl ester are likely to exhibit altered membrane permeability and metabolic stability, which can directly impact CYP inhibition. The observed CYP3A4 IC50 of 5.49 µM for the ethyl ester [1] provides a specific benchmark. For comparison, literature data on coumarin-thiazole hybrids with a free acid group often show reduced cell penetration and lower in vitro potency, though a direct head-to-head study with this exact scaffold is missing.

SAR CYP inhibition Ester bioisostere

High-Value Application Scenarios for Ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate Procurement


CYP3A4-Focused Drug-Drug Interaction (DDI) Screening Panels

With a moderate CYP3A4 IC50 of 5.49 µM and significantly weaker activity against CYP2C19 and CYP2E1 (both >50 µM), this compound can serve as a selectivity control or a specific CYP3A4 inhibitor probe in human liver microsome assays [1]. This profile is suitable for labs developing DDI panels that require a non-potent, semi-selective CYP3A4 agent to avoid masking interactions from other isoforms.

Scaffold for Coumarin-Thiazole Hybrid SAR Exploration

The compound's unique combination of a 4-methylthiazole-5-carboxylate core and a coumarin-3-carboxamide moiety provides a structurally defined starting point for SAR studies. Its measured CYP inhibition data [1] offers a rare baseline for this specific scaffold, enabling researchers to systematically modify the ester or coumarin region and track quantitative changes in CYP3A4 activity.

Comparative ADME Reagent for In Vitro Assay Development

Given the direct head-to-head CYP inhibition data available from a single curated source (Amgen/ChEMBL), this compound is a qualified reagent for validating or calibrating in vitro ADME assays. Its well-defined, differential activity (9-fold selectivity for CYP3A4) makes it a more informative tool for assay development than an analog with a flat, non-selective inhibition profile [1].

Quote Request

Request a Quote for ethyl 4-methyl-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.